(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves understanding the structure of the compound, including its stereochemistry and functional groups.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves understanding the compound’s properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Enantioseparation and Analytical Methods
Research has developed high-performance liquid chromatographic methods for the enantioseparation of (R,S)-bicalutamide and its analogs, including (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide. This involves using various types of columns and optimizing mobile-phase compositions to achieve the best resolution and determine the sequence of elution of enantiomers (Török et al., 2005).
Quantum Mechanical and Spectroscopic Studies
The compound has been characterized using various spectroscopic techniques and quantum mechanical studies. This includes FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR spectral analysis. Calculations using density functional theory help in understanding its molecular geometry and electronic properties. Molecular docking studies are also conducted to explore its potential biological activities (Chandralekha et al., 2019).
Synthesis and Structural Characterization
The synthesis and structural characterization of various derivatives of this compound have been extensively studied. These studies involve synthesizing novel derivatives and determining their structures using techniques like X-ray crystallography, NMR spectroscopy, and others, contributing significantly to understanding its chemical behavior and potential applications (Kariuki et al., 2022).
Biological Activities and Applications
Several studies have synthesized derivatives of this compound and evaluated their biological activities, such as antimicrobial and antifungal properties. This research is crucial in exploring the compound's potential as a therapeutic agent in various medical applications (Shah et al., 2018).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, including its toxicity and flammability.
Future Directions
This involves understanding the potential applications of the compound and areas for future research.
properties
IUPAC Name |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMSDHDYRAUBR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluoro-1H-pyrazol-1-yl)-2-hydroxy-2-methylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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